2-Benzylpiperidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzylpiperidin-4-one involves several methodologies. One approach includes the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of Pd/C catalyst, demonstrating the importance of temperature, acidity, and substrate structure in selectivity (Ágai et al., 2004). Another method discusses the synthesis of N-benzylpiperidin-4-ones through a one-pot three-component protocol, highlighting efficient yields and potential for cholinesterase inhibition (Sukumarapillai et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. Studies reveal that these compounds prefer to exist in a chair conformation with equatorial orientation of bulky substituents, a conformation that is conserved in the solid state (Ponnuswamy et al., 2018).
Chemical Reactions and Properties
2-Benzylpiperidin-4-ones undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, acid-catalyzed reactions with 2-vinylaniline derivatives yield new classes of polycyclic indole derivatives, showcasing the reactivity of 2-Benzylpiperidin-4-ones under specific conditions (Walter et al., 1993).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. Crystal structure and Hirshfeld surface analysis have provided insights into the intermolecular interactions and stability of these compounds (Gümüş et al., 2022).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with other chemical entities, are fundamental for their application in medicinal chemistry and other fields. For example, derivatives of this compound have shown potential as cholinesterase inhibitors, indicating their relevance in the design of therapeutic agents (Sukumarapillai et al., 2016).
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ponnuswamy et al. (2018) involved the synthesis of new N-benzylpiperidin-4-ones, highlighting their antimicrobial and antioxidant activities. Molecular docking studies suggested these compounds could serve as potential leads for developing novel therapeutic agents, especially for combating antimicrobial resistance (Ponnuswamy et al., 2018).
Anti-Inflammatory Applications
Research by Jayashree et al. (2016, 2017) demonstrated the in vitro anti-inflammatory activity of 4-Benzylpiperidine. These studies utilized models such as inhibition of albumin denaturation and proteinase inhibitory activity, alongside membrane stabilization methods, to establish the compound's potential as a lead for anti-inflammatory drug development (Jayashree et al., 2016; Jayashree et al., 2017).
Neurological Disorder Therapeutics
A study focused on replacing the benzylpiperidine moiety with fluorinated phenylalkyl side chains to develop GluN2B receptor ligands, indicating a pathway for creating new ligands suitable for positron emission tomography (PET) imaging of brain receptors (Thum et al., 2018).
Cholinesterase Inhibition for Alzheimer's
Research by Sukumarapillai et al. (2016) highlighted the synthesis of fluorescent N-benzylpiperidine-4-one derivatives that showed selective cholinesterase inhibitory activity, proposing them as candidates for Alzheimer's disease therapeutics due to their potent inhibition and favorable photophysical properties (Sukumarapillai et al., 2016).
Drug Delivery Systems
A study by Ganti et al. (2018) explored the transdermal delivery of 4-Benzylpiperidine for cocaine-use disorder, demonstrating its efficient in vitro transdermal permeation and potential as a therapeutic agent (Ganti et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Benzylpiperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the process of HIV-1 entry . By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into cells . This action is particularly effective against R5-tropic HIV-1 strains .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups .
Result of Action
The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 entry into cells . , making this compound a potential treatment for HIV-1 infections.
Safety and Hazards
properties
IUPAC Name |
2-benzylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGSIZEPYWAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595318 | |
Record name | 2-Benzylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193469-44-2 | |
Record name | 2-Benzylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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